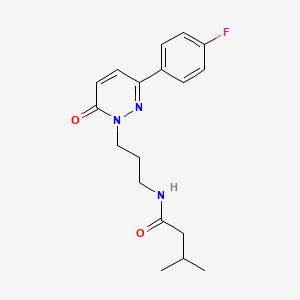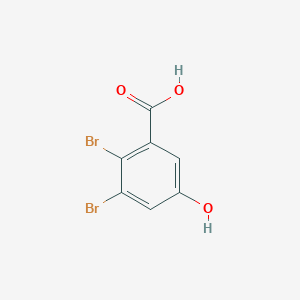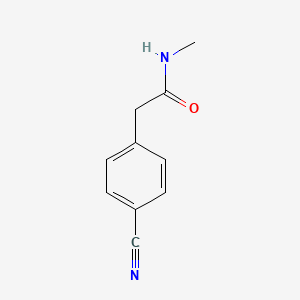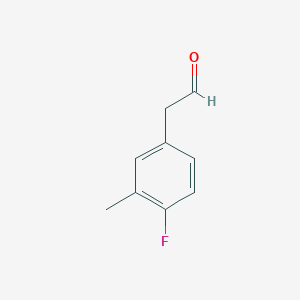![molecular formula C21H21N5O B2428401 5-Methyl-1-phenyl-N-(3-{1H-Pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazol-4-carboxamid CAS No. 1787918-72-2](/img/structure/B2428401.png)
5-Methyl-1-phenyl-N-(3-{1H-Pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide” is a derivative of 1H-pyrrolo[2,3-b]pyridine . These derivatives have been reported to have potent activities against FGFR1, 2, and 3 . They have been studied for their potential in cancer therapy, particularly in cases where the FGFR signaling pathway plays a crucial role .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a series of chemical reactions . The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in JAK3 inhibitory activity .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is complex. The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are designed to optimize the inhibitory activity against FGFR1, 2, and 3 .Wissenschaftliche Forschungsanwendungen
Fibroblasten-Wachstumsfaktor-Rezeptor-Inhibitoren
Die Verbindung ist ein Derivat von 1H-Pyrrolo[2,3-b]pyridin, das nachweislich potente Aktivitäten gegen FGFR1, 2 und 3 aufweist . Diese Rezeptoren spielen eine wichtige Rolle bei verschiedenen Arten von Tumoren, was sie zu einem attraktiven Ziel für die Krebstherapie macht .
Behandlung von Brustkrebs
In-vitro-Studien haben gezeigt, dass die Verbindung die Proliferation von Brustkrebszellen 4T1 hemmen und ihre Apoptose induzieren kann . Sie hemmte auch signifikant die Migration und Invasion von 4T1-Zellen .
Kinase-Inhibitorische Aktivität
Pyrrolopyrazinderivate, zu denen die Verbindung gehört, haben eine signifikante kinase-inhibitorische Aktivität gezeigt . Dies macht sie zu potenziellen Kandidaten für die Behandlung von Krankheiten, bei denen die Kinaseaktivität ein Faktor ist.
Antimikrobielle Aktivität
Pyrrolopyrazinderivate haben verschiedene biologische Aktivitäten gezeigt, darunter antimikrobielle Aktivität . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Infektionskrankheiten hin.
Antivirale Aktivität
Neben der antimikrobiellen Aktivität haben Pyrrolopyrazinderivate auch antivirale Aktivität gezeigt . Dies könnte sie bei der Entwicklung neuer antiviraler Medikamente nützlich machen.
Behandlung von Hyperglykämie und verwandten Störungen
Die Verbindung könnte bei der Vorbeugung und Behandlung von Störungen mit erhöhtem Plasma-Blutzucker, wie z. B. Hyperglykämie, und Erkrankungen, bei denen eine solche Senkung des Blutzuckerspiegels vorteilhaft ist, Anwendung finden .
Behandlung verschiedener Krebserkrankungen
Eine abnorme Aktivierung des FGFR-Signalwegs aufgrund von Amplifikation, Fusion oder Missense-Mutationen im Exon der FGFR-Familienmitglieder ist mit dem Fortschreiten und der Entwicklung verschiedener Krebserkrankungen wie Brustkrebs, Lungenkrebs, Prostatakrebs, Blasenkrebs und Leberkrebs verbunden .
Potenzielle Verwendung in der Arzneimittelforschungsforschung
Angesichts der großen Bandbreite an biologischen Aktivitäten, die mit dem Pyrrolopyrazin-Gerüst zusammenhängen, ist die Verbindung ein attraktives Gerüst für die Arzneimittelforschungsforschung .
Wirkmechanismus
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound, being a potent FGFR inhibitor, interferes with this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways . The inhibition of FGFR leads to the suppression of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which is generally beneficial for bioavailability and could be an appealing lead compound for subsequent optimization .
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide has been found to exhibit potent inhibitory activity against FGFR1, 2, and 3 . FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway is associated with the progression and development of several cancers .
Cellular Effects
In vitro studies have shown that 5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of 5-methyl-1-phenyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)-1H-pyrazole-4-carboxamide involves the inhibition of FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O/c1-16-19(15-24-26(16)18-8-3-2-4-9-18)21(27)23-12-6-13-25-14-10-17-7-5-11-22-20(17)25/h2-5,7-11,14-15H,6,12-13H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKSPEAYCGBSFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCCN3C=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2428324.png)

![methyl 4-methoxy-3-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzoate](/img/structure/B2428326.png)

![6-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2428333.png)

![5-Chloro-3-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2428336.png)



![2-[1-(3,5-dichloroanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2428341.png)
